N,N-dimethyl-2-biphenylcarboxamide
Description
N,N-Dimethyl-2-biphenylcarboxamide (hypothetical structure inferred from nomenclature) is a biphenyl derivative featuring a carboxamide group at the 2-position of the biphenyl system, with two methyl groups attached to the amide nitrogen. The biphenyl backbone provides structural rigidity, while the dimethylamide group influences electronic properties and steric accessibility.
Properties
IUPAC Name |
N,N-dimethyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGADRNOECJQRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272999 | |
| Record name | N,N-Dimethyl[1,1′-biphenyl]-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-32-1 | |
| Record name | N,N-Dimethyl[1,1′-biphenyl]-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl[1,1′-biphenyl]-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Findings:
Electron-donating methyl groups may increase the electron density of the amide bond, influencing hydrolysis rates and interactions with biological targets .
Solubility and Bioactivity: Compounds with hydrophobic substituents (e.g., benzoylamino methyl or dichlorobenzo[b]thiophene) exhibit reduced aqueous solubility but improved membrane permeability, making them candidates for hydrophobic drug scaffolds . The dichlorobenzo[b]thiophene derivative (CAS 332382-21-5) demonstrates how heterocyclic moieties can enhance bioactivity, possibly through π-π stacking or target-specific binding .
Applications :
- N,N-Diisopropyl-2-biphenylcarboxamide (CAS 103681-91-0) is listed in pharmaceutical intermediate catalogs, highlighting its role in synthesizing bioactive molecules .
- The 3-methylbutyl-substituted analog (CAS 332378-69-5) may serve in peptide mimetics or polymer chemistry due to its extended alkyl chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
